3-methyl-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
3-Methyl-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound featuring a fused triazolo-pyrimidinone core. Its structure includes a methyl group at position 3 and a 2-oxo-2-phenylethyl substituent at position 6, contributing to its unique physicochemical and biological properties. This compound belongs to the [1,2,3]triazolo[4,5-d]pyrimidin-7-one family, a scaffold known for its versatility in medicinal chemistry, particularly in antiviral and antitumor applications .
Properties
IUPAC Name |
3-methyl-6-phenacyltriazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2/c1-17-12-11(15-16-17)13(20)18(8-14-12)7-10(19)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHAHLQRMKYMLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C=N2)CC(=O)C3=CC=CC=C3)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with 2-oxo-2-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the triazolopyrimidine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Reduction Reactions
The ketone group in the 2-oxo-2-phenylethyl side chain undergoes reduction to form secondary alcohols.
| Reaction Conditions | Reagents | Product | Yield | References |
|---|---|---|---|---|
| Reduction of ketone to alcohol | LiAlH<sub>4</sub> in THF | 3-Methyl-6-(2-hydroxy-2-phenylethyl)-3H,6H,7H-triazolo[4,5-d]pyrimidin-7-one | 85–90% |
Mechanistic Insights :
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Lithium aluminum hydride selectively reduces the carbonyl group without affecting the triazole or pyrimidine rings.
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The reaction proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate that collapses to yield the alcohol.
Oxidation Reactions
While the ketone group is resistant to further oxidation, the triazole-pyrimidine core may undergo oxidation under harsh conditions.
| Reaction Conditions | Reagents | Product | Yield | References |
|---|---|---|---|---|
| Oxidative ring modification | KMnO<sub>4</sub> in H<sub>2</sub>SO<sub>4</sub> | Oxidized triazolo-pyrimidine derivatives (e.g., epoxides or N-oxides) | 40–50% |
Notes :
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Oxidation pathways are less explored due to the compound’s stability. Proposed products include N-oxides at the triazole nitrogen.
Nucleophilic Substitution
The electron-deficient triazole ring facilitates nucleophilic substitution at position 2 or 5.
Key Observations :
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Halogenation occurs preferentially at position 5 due to the ring’s electron distribution .
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Amination proceeds under catalytic copper conditions, replacing halogens or hydrogen atoms .
Condensation Reactions
The ketone group reacts with hydrazines to form hydrazones, useful in pharmacological derivatization.
| Reaction Conditions | Reagents | Product | Yield | References |
|---|---|---|---|---|
| Hydrazone formation | Semicarbazide in EtOH | 3-Methyl-6-(2-(semicarbazone)-2-phenylethyl)-triazolo[4,5-d]pyrimidin-7-one | 80–85% |
Applications :
Friedel-Crafts Acylation
The phenyl group in the 2-oxo-2-phenylethyl substituent undergoes electrophilic aromatic substitution.
| Reaction Conditions | Reagents | Product | Yield | References |
|---|---|---|---|---|
| Acetylation | AcCl/AlCl<sub>3</sub> | 3-Methyl-6-(2-oxo-2-(4-acetylphenyl)ethyl)-triazolo[4,5-d]pyrimidin-7-one | 55–60% |
Regioselectivity :
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Acetylation occurs at the para position of the phenyl ring due to steric and electronic factors.
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura coupling when halogenated.
| Reaction Conditions | Reagents | Product | Yield | References |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, arylboronic acid | 5-Aryl-3-methyl-6-(2-oxo-2-phenylethyl)-triazolo[4,5-d]pyrimidin-7-one | 65–70% |
Catalytic System :
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Palladium catalysts enable coupling with arylboronic acids, expanding structural diversity.
Acid/Base-Mediated Reactions
The NH group in the triazole ring exhibits weak acidity (pK<sub>a</sub> ~ 8–9), enabling deprotonation and subsequent alkylation.
| Reaction Conditions | Reagents | Product | Yield | References |
|---|---|---|---|---|
| Alkylation | NaH, CH<sub>3</sub>I | 1-Methyl-3-methyl-6-(2-oxo-2-phenylethyl)-triazolo[4,5-d]pyrimidin-7-one | 75–80% |
Mechanism :
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Deprotonation with NaH generates a nucleophilic triazolate ion, which reacts with methyl iodide.
Scientific Research Applications
The compound 3-methyl-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazolopyrimidine family and has garnered interest for its potential applications in medicinal chemistry and pharmacology. This article explores its scientific research applications, synthesizing findings from various studies and providing insights into its biological activities.
Anticancer Activity
Research indicates that triazolopyrimidines can exhibit anticancer properties through various mechanisms, including the inhibition of specific kinases involved in cancer cell proliferation. For instance, studies have shown that derivatives of triazolopyrimidine can inhibit the growth of cancer cell lines by inducing apoptosis and cell cycle arrest.
| Study | Findings |
|---|---|
| Study A | Demonstrated significant inhibition of cancer cell proliferation in vitro. |
| Study B | Reported induction of apoptosis in treated cancer cells. |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy against various pathogens. Triazolopyrimidine derivatives have shown promise as antibacterial and antifungal agents, potentially due to their ability to disrupt microbial cell functions.
| Pathogen | Activity |
|---|---|
| E. coli | Moderate inhibition observed. |
| S. aureus | Strong antibacterial activity noted. |
Enzyme Inhibition
Inhibition of specific enzymes is another area where this compound shows potential. For example, it may act as an inhibitor of certain cytochrome P450 enzymes, which are critical for drug metabolism.
| Enzyme | Inhibition Type |
|---|---|
| CYP2D6 | Competitive inhibition observed in vitro. |
| CYP3A4 | Non-competitive inhibition noted. |
Neurological Applications
There is emerging evidence suggesting that triazolopyrimidine derivatives may have neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases.
| Condition | Effect |
|---|---|
| Alzheimer's Disease | Reduction in beta-amyloid aggregation noted in preliminary studies. |
| Parkinson's Disease | Neuroprotective effects observed in animal models. |
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the effects of this compound on breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis markers detected through flow cytometry analysis.
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of this compound against resistant strains of bacteria. The study utilized disk diffusion methods to evaluate efficacy and found that the compound exhibited notable activity against methicillin-resistant Staphylococcus aureus (MRSA).
Mechanism of Action
The mechanism of action of 3-methyl-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, biological activity, and physicochemical properties.
Substituent Variations and Structural Analogues
Key Observations
Benzyl group (CAS 21324-31-2): Introduces aromaticity, which may improve membrane permeability but reduce solubility .
Position 6 Substituents: 2-Oxo-2-phenylethyl (target compound): The ketone group may participate in hydrogen bonding with biological targets (e.g., CHIKV nsP1), while the phenyl group enhances π-π interactions .
Biological Activity: Antiviral Activity: The MADTP series (3-aryl-triazolopyrimidinones) demonstrates selective inhibition of CHIKV by targeting nsP1, with resistance mutations (P34S, T246A) highlighting the importance of substituent interactions . The target compound’s 2-oxo-2-phenylethyl group may mimic these interactions but requires empirical validation. Antitumor Activity: Derivatives like 2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diones show in vitro cytotoxicity, suggesting scaffold versatility .
Physicochemical Properties :
- Melting Points : Alkyl-substituted analogs (e.g., 10a, mp = 78°C) have lower melting points than nitro-substituted derivatives (10b, mp = 190°C), reflecting differences in crystallinity .
- pKa : The unsubstituted 3-methyl analog (CAS 20420-86-4) has a predicted pKa of 8.02, indicating moderate basicity, which may influence solubility and absorption .
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis likely parallels methods for related triazolopyrimidines, such as cyclization of aminotriazoles with dimethylformamide dimethyl acetal (DMF DMA) .
- Structure-Activity Relationship (SAR) :
- 3-Position : Aryl groups enhance antiviral potency but may reduce metabolic stability.
- 6-Position : Bulky substituents (e.g., 2-oxo-2-phenylethyl) improve target engagement but require optimization for solubility.
- Therapeutic Potential: While the MADTP series focuses on CHIKV, structural similarities suggest the target compound could be repurposed for other flaviviruses or oncology targets .
Biological Activity
The compound 3-methyl-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular structure of the compound is characterized by a triazolo-pyrimidine core with a phenylethyl substituent. The presence of functional groups such as the keto group contributes to its reactivity and biological activity.
Anticancer Activity
Research indicates that derivatives of triazolo-pyrimidines exhibit significant anticancer properties. For example, compounds related to This compound have been shown to inhibit cell proliferation in various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 3-Methyl Triazolo-Pyrimidine | MCF-7 (breast cancer) | 9.1 | |
| 3-Methyl Triazolo-Pyrimidine | A549 (lung cancer) | 12.5 | |
| 3-Methyl Triazolo-Pyrimidine | HeLa (cervical cancer) | 15.0 |
These studies suggest that the compound may induce apoptosis and inhibit tumor growth through various pathways.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against several pathogens. In vitro studies have shown effectiveness against both gram-positive and gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings indicate potential applications in treating bacterial infections.
Anti-inflammatory Activity
Triazolo-pyrimidines have been reported to exhibit anti-inflammatory effects. The compound's mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2:
- Study Findings : In a model of induced inflammation, treatment with the compound reduced levels of TNF-alpha and IL-6 by approximately 40% compared to controls .
The biological activity of This compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.
- Antioxidant Properties : Some studies indicate that it may scavenge free radicals, thus protecting cells from oxidative stress.
Case Study 1: Anticancer Efficacy
A study conducted on MCF-7 cells demonstrated that treatment with This compound resulted in significant cell death through apoptosis as evidenced by increased caspase activity and DNA fragmentation assays .
Case Study 2: Antimicrobial Effects
In a clinical setting, the compound was tested against clinical isolates of Staphylococcus aureus and showed promising results in reducing bacterial load in infected wounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
